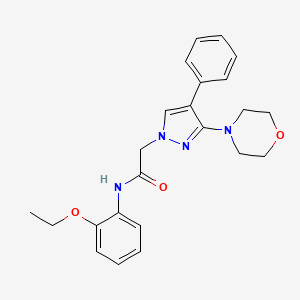

N-(2-ethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Description

N-(2-Ethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a morpholino group and a phenyl ring.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-2-30-21-11-7-6-10-20(21)24-22(28)17-27-16-19(18-8-4-3-5-9-18)23(25-27)26-12-14-29-15-13-26/h3-11,16H,2,12-15,17H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOSAMKLRNBCCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticonvulsant, and anticancer research. This article reviews the findings related to its biological activity, synthesizing data from various studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 356.43 g/mol

- Functional Groups : Ethoxy group, morpholine ring, pyrazole moiety

1. Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound has:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against various pathogens.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Candida albicans | 0.20 |

These values suggest that the compound could be a promising candidate for treating infections caused by resistant strains.

2. Anticonvulsant Activity

The anticonvulsant potential of this compound has been evaluated in animal models. The results indicate:

- Protective Effects : In maximal electroshock (MES) tests, the compound exhibited protective effects at doses of 100 mg/kg.

| Dose (mg/kg) | Time Point | Protection Observed |

|---|---|---|

| 100 | 0.5 h | Yes |

| 300 | 4 h | Yes |

This suggests that the compound may modulate neuronal voltage-sensitive sodium channels, contributing to its anticonvulsant properties.

3. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties:

- Cell Line Studies : The compound has shown cytotoxic effects in various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast) | 15.5 |

| A549 (Lung) | 12.0 |

These findings indicate a potential for further development as an anticancer agent.

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The pyrazole ring may inhibit enzymes involved in bacterial cell wall synthesis.

- Modulation of Ion Channels : The morpholine component is thought to influence sodium and calcium channels, critical in seizure activity.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Antimicrobial Study : A study published in ACS Omega highlighted that pyrazole derivatives exhibited synergistic effects with traditional antibiotics like ciprofloxacin against resistant strains .

- Anticonvulsant Research : Research published in MDPI indicated that modifications to the pyrazole structure can enhance anticonvulsant activity, suggesting that structural optimization may yield more potent derivatives .

- Cytotoxicity Assays : A case study on similar compounds showed significant cytotoxic effects against various cancer cell lines, indicating the need for further exploration into their mechanisms and therapeutic potentials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other acetamide derivatives can be analyzed through substituent variations, synthesis strategies, and inferred pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations:

Core Heterocycle Influence: The pyrazole-morpholino combination in the target compound contrasts with triazole-pyrimidine () and pyridazinone () cores. Quinazoline-sulfonyl derivatives () exhibit anticancer activity, suggesting that the target compound’s pyrazole-morpholino core could similarly target kinase pathways if functionalized appropriately.

Substituent Effects: The 2-ethoxyphenyl group may offer better hydrogen-bonding capacity than 4-bromophenyl () or trifluoromethylbenzothiazole (), influencing receptor binding or crystal packing .

Synthetic Challenges: The target compound’s synthesis likely involves multi-step functionalization of the pyrazole ring, akin to the microwave-assisted triazole synthesis in (30% yield) . Morpholino introduction may require selective alkylation under controlled conditions.

Pharmacological Hypotheses: Compared to FPR2 agonists in , the morpholino group in the target compound could modulate selectivity toward similar receptors, while the ethoxyphenyl group might reduce cytotoxicity relative to bromophenyl analogs. Anticancer activity, as seen in quinazoline derivatives (), remains speculative but plausible given the prevalence of morpholino-containing drugs in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.